4-(4-Aminopyridin-3-yl)benzonitrile

説明

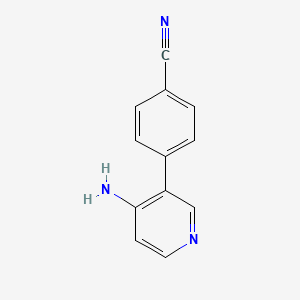

4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

準備方法

The synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with 4-aminobenzonitrile under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

化学反応の分析

4-(4-Aminopyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

科学的研究の応用

Kinase Inhibition and Therapeutic Applications

One of the primary applications of 4-(4-Aminopyridin-3-yl)benzonitrile is its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular processes, making them critical targets for therapeutic intervention in diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

Case Studies

A study highlighted the effectiveness of similar benzonitrile derivatives in treating various conditions, including:

- Cancer : The inhibition of TBK1 has been linked to reduced proliferation of cancer cells.

- Neurodegenerative Diseases : Modulation of kinase activity may help in managing conditions like Alzheimer's disease by influencing neuroinflammatory responses .

Antiviral Activity

Recent research indicates that compounds structurally related to this compound exhibit antiviral properties, particularly against HIV-1. The design of these compounds aims to overcome resistance seen in existing therapies.

Development of HIV Inhibitors

A study focused on synthesizing novel compounds that included this compound derivatives showed promising activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds were designed to target resistant strains of the virus, addressing an urgent need for effective treatments .

Applications in Neuroscience

The compound has also been investigated for its potential use in neurological disorders due to its ability to cross the blood-brain barrier (BBB).

Neuroprotective Properties

Research into nitric oxide synthase inhibitors has revealed that modifications to compounds like this compound can enhance their permeability across the BBB. This allows for targeted delivery to neuronal tissues, which is crucial for treating conditions such as stroke or neurodegeneration .

Synthesis and Structural Studies

Understanding the synthesis and crystal structure of this compound is vital for optimizing its pharmacological properties.

Synthetic Pathways

Various synthetic routes have been explored to produce this compound efficiently. The methodologies include coupling reactions involving pyridine derivatives, which are crucial for achieving desired biological activities .

Structural Insights

Crystal structure analyses have provided insights into the compound's interactions at the molecular level, aiding in the design of more potent analogs. Such studies are essential for understanding how structural modifications can enhance efficacy and selectivity against target kinases .

Summary Table of Applications

作用機序

The mechanism of action of 4-(4-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

4-(4-Aminopyridin-3-yl)benzonitrile can be compared with other similar compounds, such as:

3-(4-Aminopyridin-3-yl)benzonitrile: This compound has a similar structure but differs in the position of the amino group.

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound has additional functional groups that confer different chemical properties and applications. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

生物活性

4-(4-Aminopyridin-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉N₃, with a molecular weight of 195.22 g/mol. The compound features a benzonitrile moiety substituted with a 4-aminopyridine group, which contributes to its unique reactivity and biological profile. The presence of both aromatic and nitrogen-containing functional groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. It has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. The binding affinity for LSD1 has been quantified, showing a dissociation constant (Kd) value of approximately 22 nM and an IC50 value of 57 nM in biochemical assays, indicating potent inhibitory activity.

1. Cancer Research

Research indicates that compounds with similar structures to this compound have been explored for their anticancer properties. For instance, the inhibition of LSD1 can lead to the reactivation of tumor suppressor genes silenced in various cancers, making this compound a candidate for further development in cancer therapeutics.

2. Neuropharmacology

The structural similarity between this compound and known neuroactive compounds suggests potential applications in treating neurological disorders. Compounds like 4-aminopyridine are known to enhance neurotransmission, which may extend to derivatives such as this compound .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminopyridine | Simple pyridine derivative | Enhances neurotransmission |

| 3-(4-Aminophenyl)pyridine | Contains an additional phenyl group | Exhibits different binding properties |

| 2-(4-Aminophenyl)pyridine | Similar structure but different substitution | May have distinct pharmacological profiles |

| 4-(6-Aminopyridin-3-yl)benzonitrile | Contains an additional nitrogen atom | Potentially different biological activities |

Study on Inhibition Mechanisms

A study investigating the inhibition mechanism of this compound revealed that it effectively inhibits LSD1 activity, leading to altered gene expression profiles in cancer cell lines. This study utilized both computational modeling and experimental validation to elucidate the binding interactions at the molecular level.

Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of related compounds indicated that derivatives could potentially improve cognitive function by modulating neurotransmitter levels. Specific attention was given to the impact on synaptic transmission and neuronal plasticity .

特性

IUPAC Name |

4-(4-aminopyridin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXKFBBQTCXHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744825 | |

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258620-63-1 | |

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。